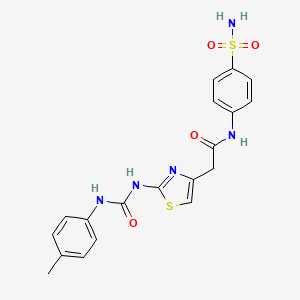

N-(4-sulfamoylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Description

N-(4-sulfamoylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a p-tolylurea moiety and linked to a sulfamoylphenyl acetamide group. This structure combines pharmacophores associated with antimicrobial and enzyme-inhibitory activities. The sulfamoyl group (‑SO₂NH₂) is reminiscent of sulfonamide antibiotics, while the thiazole ring and urea linkage are common in bioactive molecules targeting microbial pathogens or kinases .

Properties

IUPAC Name |

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S2/c1-12-2-4-14(5-3-12)22-18(26)24-19-23-15(11-29-19)10-17(25)21-13-6-8-16(9-7-13)30(20,27)28/h2-9,11H,10H2,1H3,(H,21,25)(H2,20,27,28)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUSQNOKWFNSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-sulfamoylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, a sulfamoyl group, and a ureido moiety, which together contribute to its diverse biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 380.5 g/mol. The compound's structure includes:

- Thiazole Ring : Known for its role in various biological activities.

- Sulfamoyl Group : Contributes to antibacterial and enzyme inhibition properties.

- Ureido Moiety : Enhances interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O2S |

| Molecular Weight | 380.5 g/mol |

| CAS Number | 921465-62-5 |

| Solubility | Not specified |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The thiazole moiety is particularly noted for its effectiveness against various bacteria, including resistant strains.

A study found that derivatives of thiazole exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli, with some compounds showing inhibition rates exceeding 80% at specific concentrations .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes critical in various biological pathways. For instance, it has been shown to inhibit carbonic anhydrase (CA) enzymes, which are involved in numerous physiological processes and are targets for drug development in conditions such as glaucoma and cancer.

In vitro studies demonstrated that certain derivatives had IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating potent inhibitory activity .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In cellular assays using MDA-MB-231 breast cancer cells, compounds related to this structure induced apoptosis significantly, with an increase in annexin V-FITC positive cells by approximately 22-fold compared to controls . This suggests potential as an anticancer therapeutic agent.

Case Studies

-

Study on Enzyme Inhibition :

- Researchers synthesized several thiazole derivatives and tested their inhibitory effects on CA IX.

- Results indicated that certain derivatives not only inhibited enzyme activity but also induced apoptotic pathways in cancer cell lines.

-

Antimicrobial Efficacy :

- A series of tests were conducted on bacterial strains where derivatives showed varying degrees of effectiveness.

- Compounds demonstrated significant inhibition of biofilm formation, which is crucial in treating chronic infections.

The mechanism by which this compound exerts its biological effects involves:

- Binding to Active Sites : The structural components allow the compound to bind effectively to enzyme active sites or receptors.

- Modulation of Biological Pathways : By inhibiting specific enzymes like carbonic anhydrases, the compound can alter metabolic pathways and cellular functions.

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with several classes of thiazole-based acetamides and sulfonamide derivatives. Key analogues include:

Key Observations :

- Substituent Position : The p-tolyl group in the target compound and 107a correlates with antifungal activity, whereas m-tolyl (as in 107b) enhances antibacterial potency .

- Sulfonamide vs. Sulfamoyl : The sulfamoyl group in the target compound may improve solubility and target binding compared to simpler sulfonamide derivatives (e.g., compound 5 in ), which are often intermediates .

Antibacterial Activity:

- Compound 107b (m-tolyl derivative) exhibits potent activity against Staphylococcus aureus and Escherichia coli (MIC: 6.25 µg/mL), outperforming p-tolyl analogues like 107a .

- The target compound’s sulfamoyl group may synergize with the thiazole-urea core to broaden its spectrum, though direct data are unavailable in the provided evidence.

Antifungal Activity:

Mechanistic Insights and Hypotheses

- Thiazole Core : The thiazole ring’s electron-rich nature facilitates interactions with microbial enzymes or DNA, as seen in analogues like 107a–m .

- Sulfamoyl Group : This moiety may inhibit dihydropteroate synthase (DHPS) in bacteria, analogous to sulfonamide antibiotics, though this requires experimental validation.

- Urea Linkage: The ureido group could enhance binding to fungal lanosterol demethylase or bacterial penicillin-binding proteins, depending on substituent positioning.

Q & A

Q. What are the recommended synthetic strategies for constructing the thiazole and sulfamoylphenyl moieties in this compound?

The thiazole core can be synthesized via cyclization of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis using 2-aminothiazole precursors. For the sulfamoylphenyl group, sulfonation of aniline derivatives followed by acetylation is common. For example, in related compounds, 2-chloro-N-sulfamoylphenyl acetamide intermediates react with morpholine and sulfur to form thioxoacetamide derivatives, which are further functionalized . The ureido linkage can be introduced via coupling of isocyanates or carbodiimide-mediated reactions with aryl amines .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

- NMR : and NMR are essential for verifying substituent positions (e.g., thiazole protons at δ 7.2–7.5 ppm, sulfonamide NH at δ 6.8–7.1 ppm) .

- X-ray crystallography : Programs like SHELXL (via SHELX suite) are widely used for small-molecule refinement. For example, similar acetamide derivatives show intermolecular hydrogen bonding (C–H⋯O) critical for stabilizing crystal packing .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H] peaks within ±0.1 Da of theoretical values) .

Q. How can researchers conduct preliminary biological activity screening for this compound?

- In vitro assays : Evaluate enzyme inhibition (e.g., carbonic anhydrase for sulfonamide derivatives) or cytotoxicity using MTT assays. For example, hybrid thiazole-ureido compounds showed IC values <10 μM in antitumor screens .

- Docking studies : Use software like AutoDock to predict binding affinity to targets like tyrosine kinases or tubulin, leveraging the thiazole’s planar structure .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity of the target compound?

- Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) for ureido coupling to enhance reaction rates .

- Catalysis : Pd/C or CuI can accelerate Suzuki-Miyaura couplings for aryl substitutions .

- Purification : Gradient HPLC with C18 columns resolves closely related impurities (e.g., unreacted 2-aminothiazole precursors) .

- Example: Ethyl 2-(4-((2-(4-(3-arylureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetates achieved 87–93% yields via reflux in ethanol with acetic acid catalysis .

Q. How should researchers resolve contradictions in structural data (e.g., NMR vs. X-ray)?

- Dynamic effects : Thiazole ring puckering or sulfonamide tautomerism may cause NMR signal splitting not observed in static X-ray structures. Use variable-temperature NMR to detect conformational exchange .

- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond angles/lengths to validate crystallographic data .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies?

- Substitution patterns : Synthesize analogs with halogen (Cl, F) or electron-withdrawing (CF) groups on the p-tolyl ring to assess hydrophobic/hydrophilic balance. For instance, trifluoromethyl groups in similar compounds increased logP by 0.5–1.0 units, enhancing membrane permeability .

- Bioisosteric replacements : Replace the thiazole with oxadiazole or triazole to evaluate ring electronegativity effects on target binding .

Q. What strategies mitigate solubility challenges during in vivo studies?

- Prodrug design : Introduce phosphate esters or PEGylated side chains to the sulfamoyl group for aqueous solubility .

- Co-crystallization : Co-formulate with cyclodextrins or surfactants (e.g., Tween-80) to stabilize the compound in physiological media .

Q. How can computational methods guide the design of derivatives with enhanced potency?

- MD simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to identify residues critical for binding the ureido-thiazole scaffold .

- QSAR models : Use descriptors like polar surface area (PSA) and molar refractivity to predict ADMET properties. For example, PSA <90 Å correlates with blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.